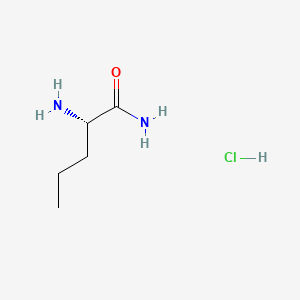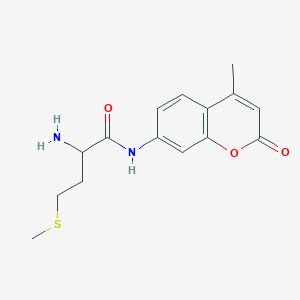
H-D-Thr(tBu)-OMe.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is a derivative of the amino acid threonine. It is commonly used in peptide synthesis and other biochemical applications. The compound is characterized by the presence of a t-butyl group protecting the hydroxyl side chain and a methyl ester protecting the carboxyl group. The hydrochloride salt form enhances its solubility and stability.
科学研究应用
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: As a precursor in the synthesis of therapeutic peptides and other bioactive compounds.
Industry: In the production of specialty chemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride typically involves the protection of the hydroxyl and carboxyl groups of threonine. The process begins with the protection of the hydroxyl group using a t-butyl group, followed by the esterification of the carboxyl group with methanol. The final step involves the conversion of the free amine to its hydrochloride salt form.
Industrial Production Methods
Industrial production of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize product yield.
化学反应分析
Types of Reactions
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The t-butyl and methyl ester groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of threonine.
Reduction: Alcohol derivatives of threonine.
Substitution: Various threonine derivatives with different protecting groups.
作用机制
The mechanism of action of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride involves its role as a protected amino acid derivative. The t-butyl and methyl ester groups protect the hydroxyl and carboxyl groups, respectively, during peptide synthesis. This protection prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
相似化合物的比较
Similar Compounds
- H-D-Threonine(t-butyl)-OH
- H-D-Threonine-O-methyl ester
- H-D-Serine(t-butyl)-O-methyl ester
Uniqueness
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is unique due to its dual protection of both the hydroxyl and carboxyl groups, which makes it particularly useful in peptide synthesis. The hydrochloride salt form further enhances its solubility and stability, making it more versatile compared to other similar compounds.
属性
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














